ICA-105574
科学研究应用
ICA-105574 广泛用于科学研究,以研究 hERG 通道的电生理特性。 这些通道在心肌复极中起着至关重要的作用,它们的失调与长 QT 综合征和心律失常等疾病有关 . This compound 已被证明可显着缩短动物模型的 QT 和 QTc 间隔,使其成为研究心脏电生理的宝贵工具 .
作用机制
ICA-105574 通过消除 hERG 通道的失活来发挥其作用。 这种消除是通过将失活的电压依赖性转变为更正的电位来实现的,从而增加电流幅度并缩短动作电位持续时间 . 该化合物与 hERG 通道上的特定位点结合,调节其激活动力学并增强其活性 .
生化分析
Biochemical Properties
ICA-105574 is a potent and efficacious activator of the hERG channel. The primary biochemical property of this compound is its ability to remove inactivation of the hERG channel, which significantly enhances the current amplitude. This compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation by more than 180 mV . The interaction between this compound and the hERG channel is characterized by an EC50 value of approximately 0.5 μM and a Hill slope of 3.3 . This interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel.
Cellular Effects
This compound has profound effects on various types of cells, particularly those expressing the hERG channel. In human embryonic kidney cells stably expressing hERG channels, this compound significantly enhances the current amplitude by removing channel inactivation . This compound also influences cardiac cells by shortening the QT and QTc intervals and monophasic action potential duration in Langendorff-perfused guinea-pig hearts . Additionally, this compound has been shown to restore IKr current in cellular models mimicking severe hERG channel mutations, thereby improving cardiac repolarization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hERG channel, which removes channel inactivation and enhances current amplitude. This binding interaction shifts the voltage dependence of inactivation, leading to a significant increase in peak current amplitude . Molecular dynamics simulations have shown that this compound stabilizes a pattern of interactions similar to gain-of-function mutations, thereby restoring K+ ion permeability in the hERG channel . This mechanism is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored for extended periods without significant degradation . In in vitro studies, this compound has been shown to maintain its efficacy in enhancing hERG channel activity over time . In in vivo studies, the compound significantly shortens the QT interval in anesthetized dogs, with a free plasma concentration of approximately 1.7 μM at the point of maximal effect . These temporal effects are crucial for understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In anesthetized dogs, a dosage of 10 mg/kg significantly shortens the QT and QTc intervals, with a free plasma concentration of approximately 1.7 μM . Higher doses of this compound have been shown to produce a concentration-dependent shortening of the QT interval, which is crucial for its therapeutic potential . At higher doses, there is a risk of overcorrection, which could lead to pro-arrhythmic effects . These dosage effects are important for determining the therapeutic window and potential adverse effects of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate the activity of the hERG channel. The compound interacts with the hERG channel by binding to a specific site, leading to a shift in the voltage dependence of inactivation . This interaction enhances the current amplitude and shortens the action potential, which is crucial for its therapeutic effects . The metabolic pathways involving this compound are essential for understanding its impact on cardiac repolarization and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is known to bind to the hERG channel, which is primarily expressed in cardiac cells . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel . The transport and distribution of this compound within cells and tissues are essential for understanding its therapeutic potential and potential adverse effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cardiac cells, where it binds to the hERG channel . This binding interaction is crucial for the compound’s ability to modulate the electrophysiological properties of the hERG channel and improve cardiac repolarization . The subcellular localization of this compound is essential for understanding its impact on cellular function and potential therapeutic applications.
准备方法
合成路线和反应条件
ICA-105574 的合成涉及 N-(4-苯氧基苯基)苯甲酰胺的硝化。反应通常需要使用浓硝酸和硫酸作为硝化剂。 反应在受控温度条件下进行,以确保苯甲酰胺环的选择性硝化 .
工业生产方法
化学反应分析
反应类型
ICA-105574 主要经历硝化反应,因为苯甲酰胺环上存在硝基。 它也可以参与取代反应,其中硝基可以在特定条件下被其他官能团取代 .
常用试剂和条件
硝化: 浓硝酸和硫酸。
取代: 各种亲核试剂,在碱性或酸性条件下。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,硝化产生 this compound,而取代反应可以产生具有不同官能团的衍生物 .
相似化合物的比较
类似化合物
NS1643: 另一种 hERG 通道激活剂,它会增加电流幅度,但具有不同的结合位点和作用机制。
RPR260243: 一种也激活 hERG 通道的化合物,但效力低于 ICA-105574.
独特性
This compound 在激活 hERG 通道的效力和效力方面独树一帜。 与其他已知的 hERG 激活剂相比,它能更有效地显着增强电流幅度并缩短动作电位持续时间 . 这使其成为研究 hERG 通道功能及其在心脏电生理学中作用的宝贵工具。
属性
IUPAC Name |
3-nitro-N-(4-phenoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(14-5-4-6-16(13-14)21(23)24)20-15-9-11-18(12-10-15)25-17-7-2-1-3-8-17/h1-13H,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKBKTVROCPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351981 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-57-3 | |
Record name | 3-nitro-N-(4-phenoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-N-(4-phenoxyphenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。